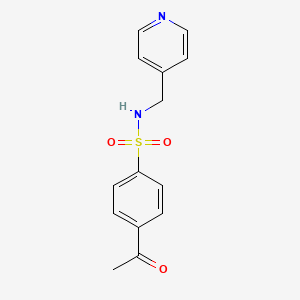![molecular formula C16H16FN5OS2 B5566831 2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5566831.png)
2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to the target molecule often involves multiple steps, including the formation of triazoles and thiazoles through cyclization reactions and substitution reactions that introduce fluorophenyl groups. For instance, the synthesis of structurally related compounds involves high yields and crystallization from specific solvents to obtain samples suitable for structure determination by single crystal diffraction, illustrating a common approach to synthesizing complex molecules involving fluorophenyl and triazole components (Kariuki et al., 2021).
Molecular Structure Analysis
The molecular structure of similar compounds is often characterized using single crystal diffraction, revealing the orientation of fluorophenyl groups and the planarity of the molecule. Such studies help in understanding the spatial arrangement and electronic interactions within the molecule, which are crucial for its reactivity and properties (Gündoğdu et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving compounds with this level of complexity often include interactions with nucleophiles, electrophiles, and participation in cycloaddition reactions. The presence of triazole and thiazole rings can influence the compound's reactivity towards various reagents, impacting its potential for creating new chemical entities with diverse biological or chemical applications (Gündoğdu et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are influenced by their molecular architecture. For example, the planarity and substituents' nature can affect the compound's crystal packing and stability, which are critical for its application in various fields (Jing, 2008).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards different chemical reagents, are dictated by the functional groups present in the compound. The incorporation of triazole and thiazole rings alongside fluorophenyl groups can confer unique chemical behaviors, facilitating its use in synthesizing new compounds with desired properties (Dengale et al., 2019).
Applications De Recherche Scientifique
Antimicrobial and Anticancer Properties
- Compounds containing structures similar to 2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide have been investigated for their antimicrobial properties. Some of these compounds exhibit significant antimicrobial activity against various microorganisms, including Mycobacterium smegmatis (Başoğlu et al., 2013), (Yolal et al., 2012).
- The anticancer potential of similar compounds has been explored, with studies indicating cytotoxic activity against various cancer cell lines, such as human glioblastoma and breast cancer cell lines (Osmaniye et al., 2018), (Tumosienė et al., 2020).
Structural Characterization and Synthesis
- Several studies focus on the structural determination and synthesis techniques of compounds similar to this chemical, which are essential for understanding their chemical behavior and potential therapeutic applications. This includes the use of X-ray powder diffraction for structural analysis (Gündoğdu et al., 2017), (Gündoğdu et al., 2019).
Biochemical Evaluation and Biological Activities
- Biochemical evaluations of compounds structurally similar to 2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide have led to insights into their potential as inhibitors in various biological processes. For instance, their role as inhibitors of enzymes like kynurenine 3-hydroxylase has been explored, which is significant for understanding their potential therapeutic uses (Röver et al., 1997).
Potential Antibacterial and Antifungal Activities
- Research has also focused on the potential antibacterial and antifungal activities of related compounds. Such studies help in identifying new therapeutic agents against infectious diseases. This includes compounds with significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013), (Sathe et al., 2011).
Synthesis of Derivatives and Prodrugs
- Studies have also been conducted on the synthesis of novel derivatives and prodrugs of similar compounds, which are important for the development of new pharmaceuticals with enhanced properties such as increased solubility or reduced toxicity (Bradshaw et al., 2002), (Bhat et al., 2004).
Orientations Futures
Propriétés
IUPAC Name |
2-[[4-ethyl-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5OS2/c1-3-22-13(11-5-4-6-12(17)9-11)20-21-16(22)25-10(2)14(23)19-15-18-7-8-24-15/h4-10H,3H2,1-2H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUQEJHFQHQNCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC(C)C(=O)NC2=NC=CS2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


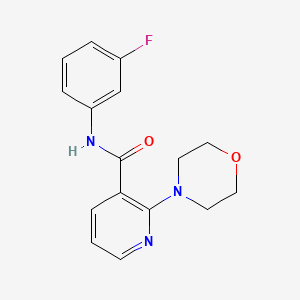
![methyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5566759.png)
![4,6-dimethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B5566764.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5566781.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5566786.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5566791.png)
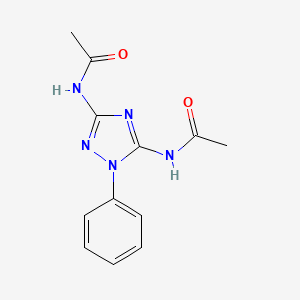
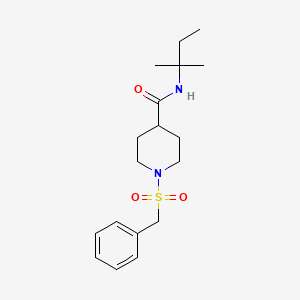
![(1R*,3S*)-7-[2-(3-fluoro-4-methylbenzyl)benzoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5566820.png)
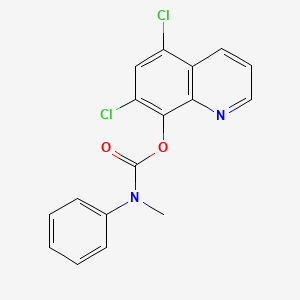
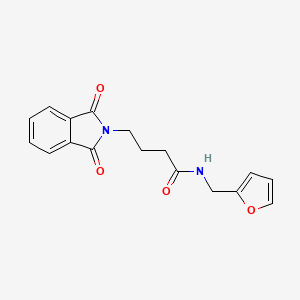
![5-hydroxy-2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5566839.png)
